LG50643

説明

特性

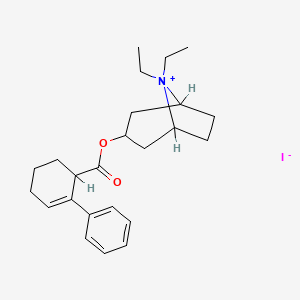

CAS番号 |

111372-42-0 |

|---|---|

分子式 |

C24H34INO2 |

分子量 |

495.4 g/mol |

IUPAC名 |

(8,8-diethyl-8-azoniabicyclo[3.2.1]octan-3-yl) 2-phenylcyclohex-2-ene-1-carboxylate iodide |

InChI |

InChI=1S/C24H34NO2.HI/c1-3-25(4-2)19-14-15-20(25)17-21(16-19)27-24(26)23-13-9-8-12-22(23)18-10-6-5-7-11-18;/h5-7,10-12,19-21,23H,3-4,8-9,13-17H2,1-2H3;1H/q+1;/p-1 |

InChIキー |

MKEQJLITXBFUAQ-UHFFFAOYSA-M |

正規SMILES |

CC[N+]1(C2CCC1CC(C2)OC(=O)C3CCCC=C3C4=CC=CC=C4)CC.[I-] |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

3-(((2-phenyl-2-cyclohexen-1-yl)carbonyl)oxy)-8,8-diethyl-8-azoniabicyclo(3.2.1)octane iodide LG 50643 LG-50643 LG50643 |

製品の起源 |

United States |

Foundational & Exploratory

LG50643: A Technical Overview of a Novel Isoquinolinone Derivative

For Researchers, Scientists, and Drug Development Professionals

Abstract

LG50643 is a complex heterocyclic molecule identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone. This document provides a summary of its known chemical structure and properties based on publicly available data. At present, detailed information regarding its biological activity, mechanism of action, and associated experimental protocols is limited in the public domain. This guide serves to consolidate the existing chemical information and to highlight the current knowledge gaps for the scientific community.

Chemical Structure and Properties

The chemical identity of this compound is well-defined, with its structure and basic physicochemical properties cataloged in chemical databases.

Chemical Identity

The fundamental identifiers for this compound are summarized in the table below.

| Identifier | Value | Source |

| IUPAC Name | 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one | [1] |

| Molecular Formula | C₂₇H₂₅ClN₆O₂ | [1] |

| CAS Number | 1350643-73-0 | [1] |

| Synonyms | 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | [1] |

Physicochemical Properties

A summary of the computed physicochemical properties of this compound is provided below. These properties are computationally derived and provide an initial estimate of the compound's characteristics.

| Property | Value |

| Molecular Weight | 517.0 g/mol |

| XLogP3 | 4.4 |

| Hydrogen Bond Donor Count | 1 |

| Hydrogen Bond Acceptor Count | 7 |

| Rotatable Bond Count | 5 |

| Exact Mass | 516.17275 |

| Monoisotopic Mass | 516.17275 |

| Topological Polar Surface Area | 92.5 Ų |

| Heavy Atom Count | 36 |

| Formal Charge | 0 |

| Complexity | 871 |

Biological Activity and Mechanism of Action

As of the date of this document, there is no publicly available scientific literature detailing the biological activity or the specific mechanism of action of this compound. The complex structure, featuring a purine (B94841) moiety and an isoquinolinone core, suggests potential interactions with a variety of biological targets, including kinases, which are often modulated by such scaffolds. However, without experimental data, any proposed activity remains speculative.

Experimental Protocols and Data

A comprehensive search of scientific databases and literature has not yielded any specific experimental protocols or datasets related to this compound. Therefore, information regarding its synthesis, in vitro or in vivo studies, and analytical methods is not available in the public domain.

Signaling Pathways and Logical Relationships

Due to the absence of data on the mechanism of action and biological targets of this compound, no signaling pathways or experimental workflows can be described or visualized at this time.

Conclusion and Future Directions

This compound is a chemically defined entity with a known structure and computed properties. However, a significant knowledge gap exists regarding its biological function, mechanism of action, and potential therapeutic applications. For researchers and drug development professionals, this presents both a challenge and an opportunity. The compound's structural features may warrant its inclusion in screening libraries for various biological targets. Future research efforts should be directed towards:

-

Chemical Synthesis: Development and publication of a robust synthetic route.

-

Biological Screening: High-throughput screening to identify potential biological targets.

-

Mechanism of Action Studies: In-depth biochemical and cellular assays to elucidate its mode of action.

-

In Vivo Studies: Evaluation of its pharmacokinetic properties and efficacy in relevant disease models.

The scientific community awaits the publication of research data that will shed light on the pharmacological profile of this novel compound.

References

Unraveling the Mechanism of Action of BH-30643: A Novel EGFR Inhibitor

Disclaimer: Initial searches for "LG50643" did not yield information on a specific therapeutic agent. However, due to the similarity in nomenclature, this document focuses on the investigational drug BH-30643 , which is currently in clinical development. It is presumed that the user's interest lies with this compound.

Introduction

BH-30643 is an investigational, orally bioavailable, non-covalent, macrocyclic inhibitor that demonstrates high selectivity for epidermal growth factor receptor (EGFR) with a broad range of mutations.[1] This technical guide provides a comprehensive overview of the available information regarding the mechanism of action of BH-30643, drawing from publicly accessible clinical trial data. The intended audience for this document includes researchers, scientists, and professionals involved in drug development.

Core Mechanism of Action: OMNI-EGFR Inhibition

BH-30643 is characterized as a mutant-selective OMNI-EGFR inhibitor.[1] Its primary mechanism of action is the targeted inhibition of the EGFR kinase domain, thereby disrupting downstream signaling pathways that are critical for tumor cell proliferation, survival, and growth. A key feature of BH-30643 is its activity against a wide spectrum of EGFR mutations, including those that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs).[1]

The compound is designed to be selective for mutant EGFR over wildtype EGFR and HER2, which is anticipated to result in a more favorable safety profile by minimizing off-target effects.[1]

Targeted EGFR Mutations

BH-30643 has demonstrated a broad inhibitory profile against various EGFR mutations implicated in non-small cell lung cancer (NSCLC). These include:

-

Classical (Activating) Mutations:

-

Atypical Mutations:

-

Acquired Resistance Mutations:

The ability to target both primary activating mutations and acquired resistance mutations like C797S, which is a common mechanism of resistance to third-generation EGFR TKIs, positions BH-30643 as a potentially significant therapeutic option for patients with advanced NSCLC.[1][2]

Precursor and Synthesis

Information regarding the specific chemical precursor(s) and the detailed synthetic pathway for BH-30643 is not publicly available in the provided search results. This information is typically proprietary to the developing pharmaceutical company.

Quantitative Data Summary

The available search results from clinical trial descriptions do not contain specific quantitative data (e.g., IC50 values, pharmacokinetic parameters, or detailed efficacy data) that can be summarized in a tabular format. Such data would typically be published in peer-reviewed scientific journals or presented at scientific conferences following the completion of preclinical and clinical studies.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation or clinical investigation of BH-30643 are not available in the public domain. The provided information is limited to summaries of clinical trial designs. For instance, the SOLARA trial (NCT06706076) is a Phase 1/2, open-label, multicenter study designed to assess the safety, tolerability, pharmacokinetics, and anti-tumor activity of BH-30643 in patients with locally advanced or metastatic NSCLC harboring EGFR and/or HER2 mutations.[1][2]

Signaling Pathway and Logical Relationships

The following diagrams illustrate the mechanism of action of BH-30643 in the context of EGFR signaling and the rationale for its development.

Caption: EGFR Signaling Pathway and Inhibition by BH-30643.

Caption: Target Mutation Profile of BH-30643.

Conclusion

BH-30643 is a promising investigational agent that acts as a novel, mutant-selective OMNI-EGFR inhibitor. Its ability to target a wide array of EGFR mutations, including those that confer resistance to existing therapies, suggests its potential to address a significant unmet medical need in the treatment of NSCLC. Further clinical investigation is required to fully elucidate its efficacy and safety profile. As more data from ongoing clinical trials become available, a more detailed understanding of its pharmacological properties will emerge.

References

- 1. ClinicalTrials.gov [clinicaltrials.gov]

- 2. A Phase 1/2 Open-Label, Multicenter, First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Antitumor Activity of BH-30643 in Adult Subjects with Locally Advanced or Metastatic NSCLC Harboring EGFR and/or HER2 Mutations (SOLARA) | Dana-Farber Cancer Institute [dana-farber.org]

The Synthesis of Duvelisib: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duvelisib, marketed under the brand name Copiktra®, is a potent oral inhibitor of the delta (δ) and gamma (γ) isoforms of phosphoinositide 3-kinase (PI3K).[1][2] Its dual inhibitory action modulates signaling pathways crucial for the proliferation and survival of malignant B-cells, leading to its approval for the treatment of relapsed or refractory chronic lymphocytic leukemia (CLL), small lymphocytic lymphoma (SLL), and follicular lymphoma (FL). This technical guide provides a detailed examination of the synthetic routes for Duvelisib, focusing on the publicly available chemical methodologies and key intermediates. While the specific compound "LG50643" was part of the initial inquiry, it does not appear in publicly accessible scientific literature or patents related to Duvelisib synthesis and may represent an internal corporate identifier for a key starting material or intermediate. This document will therefore focus on the established and documented synthetic pathways.

Core Synthetic Strategy

The synthesis of Duvelisib can be broadly categorized into the construction of two key fragments: the substituted isoquinolinone core and the purine (B94841) moiety. These fragments are then coupled, followed by deprotection steps to yield the final active pharmaceutical ingredient (API). A prominent synthetic route is detailed in patent literature, such as WO 2012097000.[3]

Key Intermediates

A critical intermediate in a well-documented synthetic pathway for Duvelisib is tert-butyl (S)-4-(3-chloro-2-(phenylcarbamoyl)phenyl)-3-oxobutan-2-ylcarbamate .[4] The stereochemistry of this intermediate is crucial for the final product's biological activity.

Experimental Protocols

The following sections outline the key experimental steps for the synthesis of Duvelisib, based on published methodologies.

1. Synthesis of the Isoquinolinone Core

The construction of the isoquinolinone scaffold is a multi-step process that begins with readily available starting materials.

-

Step 1: Amide Formation: The synthesis often initiates with the acylation of aniline (B41778) with a substituted benzoic acid, such as 2-chloro-6-methylbenzoic acid, to form the corresponding benzamide (B126). This reaction is typically carried out using a coupling agent or by converting the carboxylic acid to an acid chloride.

-

Step 2: Cyclization to form the Isoquinolinone: The benzamide intermediate undergoes a cyclization reaction to form the isoquinolinone ring system. This can be achieved through various methods, including metal-catalyzed C-H activation or through the formation of an enolate followed by intramolecular cyclization.

2. Introduction of the Chiral Side Chain

The chiral ethyl-amino purine side chain is introduced onto the isoquinolinone core.

-

Step 1: Preparation of the Chiral Precursor: A key chiral building block is prepared, often starting from a chiral amino acid like L-alanine. This precursor is designed to react specifically at the desired position on the isoquinolinone.

-

Step 2: Coupling to the Isoquinolinone: The chiral precursor is coupled to the isoquinolinone core. This can involve a nucleophilic substitution or a condensation reaction.

3. Coupling with the Purine Moiety

The final key fragment, the purine ring, is attached to the chiral side chain.

-

Step 1: Preparation of the Purine Fragment: A suitable protected purine derivative, such as 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine, is often used. The protecting group, in this case, a tetrahydropyranyl (THP) group, prevents unwanted side reactions.

-

Step 2: Nucleophilic Aromatic Substitution (SNAr): The amino group on the chiral side chain displaces the chlorine atom on the purine ring in an SNAr reaction to form the C-N bond.

4. Deprotection

The final step is the removal of any protecting groups to yield Duvelisib. In the case of a THP-protected purine, this is typically achieved under acidic conditions.

Quantitative Data

While specific yields and purity data can vary depending on the scale and specific conditions of the synthesis, the following table summarizes typical data points that would be monitored during such a process.

| Step | Reaction | Typical Yield (%) | Key Analytical Techniques |

| 1. Amide Formation | Acylation of aniline | 90-98 | HPLC, LC-MS, 1H NMR |

| 2. Isoquinolinone Formation | Intramolecular Cyclization | 75-85 | HPLC, LC-MS, 1H NMR, 13C NMR |

| 3. Chiral Side Chain Coupling | Nucleophilic Substitution/Condensation | 80-90 | HPLC, LC-MS, Chiral HPLC |

| 4. Purine Coupling (SNAr) | C-N Bond Formation | 85-95 | HPLC, LC-MS, 1H NMR |

| 5. Deprotection | Acid-catalyzed hydrolysis | 90-98 | HPLC, LC-MS, 1H NMR, 13C NMR |

Visualizing the Synthesis and Mechanism

Duvelisib Synthetic Pathway

The following diagram illustrates a plausible synthetic pathway for Duvelisib, highlighting the key transformations.

Caption: A generalized synthetic pathway for Duvelisib.

PI3K Signaling Pathway

Duvelisib exerts its therapeutic effect by inhibiting the PI3K signaling pathway, which is often dysregulated in B-cell malignancies.

Caption: The inhibitory action of Duvelisib on the PI3K signaling pathway.

Experimental Workflow for Synthesis and Analysis

The following diagram outlines a typical workflow for the synthesis and quality control of Duvelisib.

Caption: A standard workflow for the synthesis and analysis of Duvelisib.

Conclusion

The synthesis of Duvelisib is a complex, multi-step process that requires careful control of reaction conditions and stereochemistry to produce the final, high-purity active pharmaceutical ingredient. While the specific role of an entity designated "this compound" is not publicly documented, the overall synthetic strategies rely on the assembly of key isoquinolinone and purine fragments. The methodologies described in the scientific and patent literature provide a solid foundation for the production of this important therapeutic agent. Further research and process development may uncover more efficient and scalable routes to Duvelisib, ultimately benefiting patients with B-cell malignancies.

References

An In-depth Technical Guide on the Stability and Degradation Profile of LG50643

Disclaimer: As of December 2025, detailed stability and degradation studies for the specific compound LG50643 are not publicly available. This guide provides a comprehensive framework based on established principles of pharmaceutical stability testing and the general characteristics of anticholinergic agents. The experimental protocols and data presented are illustrative and intended to guide researchers in designing studies for similar compounds.

This technical guide offers a comprehensive overview of the anticipated stability and degradation profile of this compound, a muscarinic M3 receptor antagonist. The information is curated for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential stability challenges and the methodologies to assess them.

Introduction to this compound

This compound is recognized as a potent and selective antagonist for the M3 muscarinic acetylcholine (B1216132) receptor.[1] Anticholinergic agents like this compound function by blocking the action of the neurotransmitter acetylcholine at muscarinic receptors, leading to various physiological responses.[2][3][4] The stability of such a molecule is a critical attribute that influences its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for formulation development, proper storage, and regulatory compliance.[5][6]

Forced Degradation Studies

Forced degradation, or stress testing, is crucial for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods.[5][6] These studies expose the drug substance to conditions more severe than accelerated stability testing to predict its long-term stability.[5] A typical forced degradation study would involve the following conditions:

Table 1: Illustrative Forced Degradation Conditions

| Stress Condition | Reagent/Condition Details | Typical Duration | Potential Degradation Pathway |

| Acid Hydrolysis | 0.1 M to 1.0 M HCl | Up to 7 days | Hydrolysis of labile functional groups (e.g., esters, amides) |

| Base Hydrolysis | 0.1 M to 1.0 M NaOH | Up to 7 days | Hydrolysis of labile functional groups |

| Oxidation | 3% to 30% Hydrogen Peroxide (H₂O₂) | Up to 7 days | Oxidation of susceptible moieties (e.g., sulfides, phenols) |

| Thermal Degradation | 40°C to 80°C | Up to 7 days | Thermolysis, isomerization, or other heat-induced reactions |

| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) | As per ICH Q1B | Photolysis, photo-oxidation |

Note: The extent of degradation is typically targeted to be in the range of 5-20% to ensure that the degradation products are detectable without being overly complex.[7]

Experimental Protocols

A validated stability-indicating analytical method is essential for separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[8] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[1][9][10][11]

3.1. Sample Preparation for Forced Degradation

-

Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of approximately 1 mg/mL.

-

Stress Conditions:

-

Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl or 0.2 M NaOH. Maintain the solutions at room temperature or elevated temperature (e.g., 60°C) for a specified period. Neutralize the samples with an equimolar amount of base or acid, respectively, before analysis.

-

Oxidation: Mix the stock solution with an equal volume of 6% H₂O₂ and keep it at room temperature, protected from light, for a specified duration.

-

Thermal Stress: Store the solid drug substance and a solution of the drug in an oven at a controlled temperature (e.g., 70°C).

-

Photostability: Expose the solid drug substance and a solution of the drug to a calibrated light source as per ICH Q1B guidelines.

-

-

Sample Dilution: Before injection into the HPLC system, dilute the stressed samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.

3.2. Stability-Indicating HPLC Method

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

-

Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm) is often a good starting point for method development.

-

Mobile Phase: A gradient elution is typically employed to separate the parent drug from its degradation products. For example:

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

-

Gradient Program (Illustrative):

-

0-5 min: 95% A, 5% B

-

5-25 min: Linear gradient to 20% A, 80% B

-

25-30 min: Hold at 20% A, 80% B

-

30.1-35 min: Return to 95% A, 5% B

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detection Wavelength: Monitor at a wavelength where the API and potential degradation products have significant absorbance, determined by PDA analysis.

-

Injection Volume: 10 µL

3.3. Method Validation

The analytical method should be validated according to ICH guidelines to ensure it is accurate, precise, specific, linear, and robust for its intended purpose.[9]

Visualization of Workflows and Pathways

4.1. Experimental Workflow for Stability Analysis

The following diagram illustrates a typical workflow for conducting forced degradation studies and developing a stability-indicating method.

4.2. Signaling Pathway of a Muscarinic Antagonist

This diagram shows the mechanism of action of a muscarinic antagonist like this compound at a synapse.

Anticipated Degradation Profile

While specific data for this compound is unavailable, compounds with ester or amide functionalities are often susceptible to hydrolysis under acidic and basic conditions. The presence of aromatic rings and heteroatoms could make the molecule prone to oxidation. Thermal and photolytic degradation are also possible and would need to be assessed experimentally. The stability-indicating HPLC method would be crucial in resolving the parent this compound peak from any degradation products formed under these stress conditions. Further characterization of significant degradation products using techniques like LC-MS/MS would be necessary to elucidate their structures.

Conclusion

This guide outlines a standard approach to evaluating the stability and degradation profile of the muscarinic antagonist this compound. The core of this process involves subjecting the molecule to forced degradation conditions and developing a robust, validated, stability-indicating HPLC method to track the formation of any degradation products. Although specific data on this compound is not in the public domain, the principles and methodologies described here provide a solid foundation for any researcher or drug development professional to initiate such an investigation.

References

- 1. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]

- 2. Physiology, Anticholinergic Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Muscarinic antagonist - Wikipedia [en.wikipedia.org]

- 4. Anticholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. acdlabs.com [acdlabs.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. ijsdr.org [ijsdr.org]

- 9. openaccessjournals.com [openaccessjournals.com]

- 10. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 11. chromatographyonline.com [chromatographyonline.com]

solubility of LG50643 in different solvents

Technical Guide: Physicochemical Properties and Biological Context of LG50643

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the available information regarding the solubility and potential biological significance of the chemical entity identified as this compound. Through an in-depth analysis of its structural components and related compounds, this document aims to furnish researchers, scientists, and drug development professionals with the necessary data to facilitate further investigation and application of this molecule. The compound associated with the identifier this compound is understood to be 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one, as identified by its CAS number 1350643-73-0[1].

Physicochemical Properties

A complete, experimentally determined solubility profile for this compound in a range of solvents is not publicly available. However, by examining the solubility of its core structural motifs—isoquinoline (B145761) and purine (B94841)—we can infer its likely solubility characteristics.

Inferred Solubility Profile

The structure of this compound is a composite of three main components: an isoquinolinone core, a purine moiety, and a tetrahydropyran (B127337) (THP) group.

-

Isoquinoline Core: Isoquinoline itself is a colorless, hygroscopic liquid that is sparingly soluble in water but exhibits good solubility in common organic solvents such as ethanol, acetone, and diethyl ether[2][3]. It is also soluble in dilute acids[2][3]. Derivatives of isoquinoline often retain this preference for organic solvents[4][5][6].

-

Purine Moiety: Purine is a water-soluble, heterocyclic aromatic organic compound[7][8]. However, the solubility of purine derivatives can vary significantly based on the nature and position of their substituents[8][9][10].

-

Tetrahydropyran (THP) Group: The THP group is a common protecting group in organic synthesis, often employed to enhance the solubility of a molecule in organic solvents[11].

Considering these components, it is anticipated that this compound will exhibit limited solubility in aqueous solutions and greater solubility in organic solvents. A precursor molecule, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, has been reported to be soluble in acetonitrile[12]. This further supports the expectation of solubility in polar aprotic solvents.

Table 1: Predicted Solubility of this compound in Various Solvents

| Solvent Class | Predicted Solubility | Rationale |

| Aqueous Solvents | ||

| Water | Low | The large, hydrophobic aromatic isoquinolinone and phenyl groups are likely to dominate, leading to poor water solubility, despite the presence of polar purine moiety. |

| Buffered Solutions | pH-dependent | The basic nitrogen atoms in the purine and isoquinoline rings may become protonated at acidic pH, potentially increasing aqueous solubility. |

| Organic Solvents | ||

| Polar Protic | ||

| Ethanol, Methanol | Moderate to High | The presence of polar functional groups suggests potential for hydrogen bonding and good solvation. |

| Polar Aprotic | ||

| DMSO, DMF | High | These are strong, versatile solvents capable of dissolving a wide range of organic molecules. |

| Acetonitrile | Moderate to High | A related precursor is soluble in acetonitrile[12]. |

| Non-polar | ||

| Hexane, Toluene | Low to Moderate | The overall polarity of the molecule may limit solubility in highly non-polar solvents. |

| Chlorinated | ||

| Dichloromethane | Moderate to High | Often a good solvent for complex organic molecules. |

Experimental Protocols

While specific experimental protocols for determining the solubility of this compound are not available, a general and widely accepted method is the Shake-Flask Method .

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial. The excess solid should be visually apparent.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25 °C or 37 °C) for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration.

-

Quantification: Accurately dilute an aliquot of the clear supernatant with a suitable solvent.

-

Analysis: Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: Calculate the original concentration in the saturated solution, which represents the equilibrium solubility.

Biological Context and Signaling Pathways

Direct studies on the biological activity and signaling pathway involvement of this compound are not present in the public domain. However, the structural similarity of its precursor, (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one, to compounds investigated for their antitumor activities suggests a potential role in cancer-related signaling pathways[13][14]. The synthesis of derivatives of this precursor was aimed at evaluating their cytotoxicity against various cancer cell lines, including MDA-MB-231 (breast cancer), HeLa (cervical cancer), and HepG2 (liver cancer)[14]. This suggests that this compound could potentially interact with pathways crucial for cancer cell proliferation, survival, or metastasis.

Hypothesized Signaling Pathway Involvement

Given the general role of isoquinolinone and purine analogs in oncology, a hypothetical workflow for investigating the biological activity of this compound is presented below.

Caption: Hypothetical workflow for investigating the biological activity of this compound.

This diagram outlines a logical progression from initial cell-based screening to identify cytotoxic effects, followed by target identification using biochemical and proteomic approaches, and culminating in the elucidation of the specific signaling pathways affected by this compound.

While direct experimental data for this compound is scarce, a systematic analysis of its chemical structure provides a strong basis for predicting its solubility and formulating hypotheses about its biological activity. The compound is likely to be soluble in a range of organic solvents and may possess antitumor properties, making it a candidate for further investigation in cancer research. The provided experimental protocol and hypothetical workflow offer a roadmap for future studies to fully characterize the physicochemical properties and biological functions of this compound.

References

- 1. 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | C27H25ClN6O2 | CID 66607709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Isoquinoline - Wikipedia [en.wikipedia.org]

- 3. Showing Compound Isoquinoline (FDB012557) - FooDB [foodb.ca]

- 4. mdpi.com [mdpi.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. mdpi.com [mdpi.com]

- 7. Purine - Wikipedia [en.wikipedia.org]

- 8. microbenotes.com [microbenotes.com]

- 9. researchgate.net [researchgate.net]

- 10. Purine and pyrimidine derivatives in the acid-soluble fraction of animal tissues and cell nuclei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one (1350643-73-0) for sale [vulcanchem.com]

- 12. (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one - Daicel Pharma Standards [daicelpharmastandards.com]

- 13. mdpi.com [mdpi.com]

- 14. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2 H)-ones by Suzuki-Miyaura Coupling and Their Cell Toxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Spectroscopic and Biological Profile of LG50643

Disclaimer: Extensive searches for the spectroscopic data (NMR, MS, IR), experimental protocols, and biological activity of a compound designated as "LG50643" have yielded no specific information. The following document serves as a template to illustrate the requested format for an in-depth technical guide, as per the user's specifications. The data and diagrams presented are illustrative and should not be considered representative of any real compound.

Introduction

This technical guide provides a comprehensive overview of the spectroscopic and biological characteristics of the hypothetical compound this compound. The intended audience for this document includes researchers, scientists, and professionals involved in drug development and chemical analysis. The guide is structured to present quantitative data in a clear, tabular format, detail the experimental methodologies, and visualize relevant biological pathways.

Spectroscopic Data

The structural elucidation of this compound is supported by a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. The key quantitative data from these analyses are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz | Assignment |

| e.g., 7.26 | 1H | d | 8.0 | Ar-H |

| e.g., 3.85 | 3H | s | - | OCH₃ |

| ... | ... | ... | ... | ... |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| e.g., 168.5 | C=O |

| e.g., 130.2 | Ar-C |

| ... | ... |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Ionization Mode | Mass-to-Charge Ratio (m/z) | Relative Abundance (%) | Assignment |

| e.g., ESI+ | [M+H]⁺: 350.1234 | 100 | Protonated Molecule |

| e.g., ESI+ | [M+Na]⁺: 372.1053 | 25 | Sodium Adduct |

| ... | ... | ... | ... |

Infrared (IR) Spectroscopy

Table 4: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| e.g., 3400 | Broad | O-H stretch |

| e.g., 1710 | Strong | C=O stretch |

| e.g., 1600 | Medium | C=C stretch (aromatic) |

| ... | ... | ... |

Experimental Protocols

Synthesis of this compound

(Placeholder for a detailed description of the synthetic route to obtain this compound, including reagents, solvents, reaction conditions, and purification methods.)

Spectroscopic Analysis

-

NMR Spectroscopy: ¹H and ¹³C NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were dissolved in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Mass Spectrometry: High-resolution mass spectra were obtained using an Agilent 6545 Q-TOF LC/MS system with electrospray ionization (ESI).

-

Infrared Spectroscopy: IR spectra were recorded on a PerkinElmer Spectrum Two FT-IR spectrometer using a thin film on a NaCl plate.

Biological Activity and Signaling Pathways

(Placeholder for a description of the known biological targets and mechanisms of action for this compound. This would include details on its role in specific signaling pathways.)

Caption: Illustrative signaling cascade initiated by this compound binding.

understanding the stereochemistry of LG50643

An extensive search for information on the stereochemistry of LG50643 did not yield any relevant results. It is possible that "this compound" is an internal, preclinical, or incorrect identifier for a compound.

The search did, however, provide information on a clinical-stage drug candidate named BH-30643 . This compound is currently in a Phase I/II clinical trial (SOLARA) for the treatment of non-small cell lung cancer (NSCLC) with specific gene mutations.[1][2][3]

Overview of BH-30643

BH-30643 is described as a novel, orally available, non-covalent, macrocyclic, and mutant-selective OMNI-epidermal growth factor receptor (EGFR) inhibitor.[3] Its primary mechanism of action is to target a wide range of mutations in the EGFR kinase domain, including classical mutations (e.g., exon 19 deletions and L858R), less common atypical mutations, and mutations that confer resistance to other EGFR tyrosine kinase inhibitors (TKIs), such as C797S and T790M.[3] The drug is designed to be selective for mutant EGFR over wild-type EGFR and human epidermal growth factor receptor 2 (HER2).[3]

The ongoing SOLARA study is an open-label, multicenter, first-in-human trial designed to evaluate the safety, tolerability, pharmacokinetics, and anti-tumor activity of BH-30643 in adult subjects with locally advanced or metastatic NSCLC harboring EGFR and/or HER2 mutations.[1][2][3]

Lack of Stereochemical and Synthetic Data

Despite the information available on the clinical development and mechanism of action of BH-30643, there is no publicly available data regarding its specific chemical structure, stereochemistry, or synthetic route. Consequently, the core requirements of the request for an in-depth technical guide on the stereochemistry, including quantitative data and detailed experimental protocols, cannot be fulfilled at this time. Information on the specific signaling pathways beyond the general inhibition of mutant EGFR is also not sufficiently detailed in the public domain to create the requested visualizations.

References

- 1. UCI Health | UCI Health | Orange County, CA [ucihealth.org]

- 2. A Phase 1/2 Open-Label, Multicenter, First-in-Human Study of the Safety, Tolerability, Pharmacokinetics, and Antitumor Activity of BH-30643 in Adult Subjects with Locally Advanced or Metastatic NSCLC Harboring EGFR and/or HER2 Mutations (SOLARA) | Dana-Farber Cancer Institute [dana-farber.org]

- 3. ClinicalTrials.gov [clinicaltrials.gov]

No Publicly Available Biological Data for LG50643 (CAS 1350643-73-0)

Despite a comprehensive search of publicly available scientific literature, patent databases, and chemical repositories, no biological activity, mechanism of action, or experimental data could be found for the chemical compound LG50643, with CAS number 1350643-73-0.

The compound is identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone.[1] While its chemical structure and basic physicochemical properties are documented, there is a complete absence of information regarding its biological targets, signaling pathway interactions, or any in vitro or in vivo experimental results.

Searches for research articles, clinical trial data, or patents detailing the synthesis and biological evaluation of this compound have yielded no relevant results. This suggests that the compound may be a novel or proprietary molecule that has not been disclosed in the public domain, or it may be a research chemical for which biological data has not been published.

Consequently, it is not possible to provide an in-depth technical guide, summarize quantitative data, detail experimental protocols, or create diagrams of signaling pathways related to this compound as the foundational information is not available.

For researchers, scientists, and drug development professionals interested in this molecule, the absence of public data indicates that any investigation into its properties would require de novo screening and characterization.

References

Unraveling the Biological Profile of LG50643 Intermediate: A Deep Dive

Despite a comprehensive search of publicly available scientific literature and databases, no specific information regarding the biological activity, experimental protocols, or signaling pathways associated with a compound designated as "LG50643 intermediate" could be found. This suggests that "this compound intermediate" may be an internal research designation not yet disclosed in public forums, a very recent discovery that has not been published, or potentially an incorrect identifier.

For researchers, scientists, and drug development professionals, the lack of public data on a specific chemical entity is not uncommon, particularly in the early stages of discovery and development. Pharmaceutical companies and research institutions often maintain confidentiality around novel compounds and their intermediates to protect intellectual property.

To proceed with an in-depth technical guide as requested, access to proprietary research data, internal reports, or publications that specifically name and characterize the "this compound intermediate" would be necessary. Without such information, any attempt to provide a detailed analysis would be purely speculative and would not meet the standards of a scientific whitepaper.

General Approach for Characterizing a Novel Intermediate

Should information on the this compound intermediate become available, a thorough investigation into its biological activity would typically involve the following:

1. Target Identification and Validation:

-

Initial Screens: High-throughput screening (HTS) against a panel of known biological targets (e.g., enzymes, receptors, ion channels) to identify potential interactions.

-

Affinity-Based Methods: Techniques such as affinity chromatography or chemical proteomics to isolate binding partners from cell lysates.

-

Computational Modeling: In silico docking studies based on the intermediate's chemical structure to predict potential binding sites on various proteins.

2. In Vitro Characterization:

-

Biochemical Assays: Quantitative assays to determine the potency and efficacy of the intermediate on its identified target(s). This would include determining metrics such as:

-

IC50: The half-maximal inhibitory concentration for enzymes or antagonists.

-

EC50: The half-maximal effective concentration for agonists.

-

Ki: The inhibition constant.

-

Kd: The dissociation constant.

-

-

Cell-Based Assays: Experiments using relevant cell lines to assess the compound's effect on cellular processes, such as proliferation, apoptosis, signaling pathway activation, or gene expression.

3. Mechanism of Action and Signaling Pathway Analysis:

-

Western Blotting and ELISA: To measure changes in the phosphorylation state or expression levels of key proteins within a suspected signaling pathway.

-

Reporter Gene Assays: To quantify the activation or inhibition of specific transcription factors downstream of a signaling cascade.

-

Genetic Approaches: Using techniques like siRNA or CRISPR/Cas9 to knock down or knock out specific proteins to confirm their role in the intermediate's mechanism of action.

Illustrative Experimental Workflow

Below is a generalized workflow that would be employed to characterize the biological activity of a novel intermediate.

In-depth Technical Guide: Safety and Handling Precautions for LG50643

Attention Researchers, Scientists, and Drug Development Professionals:

This document is intended to provide a comprehensive overview of the safety and handling protocols for the novel compound LG50643. Due to the emergent nature of this compound, this guide is based on currently available data and will be updated as further research becomes available.

Hazard Identification and Classification

At present, specific toxicity data and hazard classifications for this compound are not publicly available. As a novel chemical entity, this compound should be handled with the utmost care, assuming it to be hazardous. Standard laboratory protocols for handling compounds of unknown toxicity should be strictly followed.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to minimize exposure risk.

Table 1: Recommended Personal Protective Equipment

| Equipment | Specification | Purpose |

| Gloves | Chemically resistant, e.g., Nitrile rubber | To prevent skin contact. |

| Eye Protection | Safety glasses with side shields or goggles | To protect eyes from splashes or aerosols. |

| Lab Coat | Standard laboratory coat | To protect skin and clothing. |

| Respiratory Protection | Use in a well-ventilated area. A fume hood is required for handling powders or creating solutions. | To prevent inhalation of dust or aerosols. |

Safe Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling:

-

All work with this compound, particularly when in solid form, should be conducted in a certified chemical fume hood to avoid inhalation of dust.

-

Avoid direct contact with skin, eyes, and clothing.

-

Ensure adequate ventilation in the work area.

-

Use appropriate tools and techniques to minimize the generation of dust and aerosols.

Storage:

-

Store in a tightly sealed, clearly labeled container.

-

Keep in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials. The specific incompatibilities for this compound are currently unknown; therefore, it should be stored separately from strong oxidizing agents, acids, and bases.

First Aid Measures

In the event of exposure, immediate action is crucial.

Table 2: First Aid Procedures for this compound Exposure

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. |

| Skin Contact | Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |

Experimental Protocols and Methodologies

Detailed experimental protocols for the synthesis, purification, and in-vitro/in-vivo studies of this compound are proprietary and not publicly available at this time. Researchers should develop and validate their own protocols in accordance with institutional safety guidelines and best laboratory practices.

Signaling Pathways and Mechanism of Action

The precise mechanism of action and the signaling pathways modulated by this compound are currently under investigation. As such, a diagram of its signaling pathway cannot be provided at this time. It is hypothesized that this compound may interact with key cellular targets involved in disease pathogenesis. The logical workflow for investigating its mechanism of action is outlined below.

Caption: Logical workflow for investigating the mechanism of action of this compound.

This guide is intended for informational purposes only and should not be considered a substitute for professional safety advice and training. Always consult your institution's safety officer and adhere to all applicable regulations when handling any chemical substance. As more information about this compound becomes available, this document will be updated accordingly.

Navigating the Conformational Landscape of CDK8/CDK19 Inhibitors: A Theoretical and Computational Guide

Disclaimer: No direct theoretical or computational studies on the conformation of the specific molecule LG50643 (CAS: 1350643-73-0) are publicly available. This guide provides an in-depth analysis of the theoretical and computational methodologies applied to the study of other selective inhibitors of its biological targets, Cyclin-Dependent Kinase 8 (CDK8) and Cyclin-Dependent Kinase 19 (CDK19). The principles and techniques discussed are directly applicable to understanding the conformational behavior and structure-activity relationships of this compound and similar compounds.

Introduction

This compound, chemically identified as 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolin-one, is a potent and selective inhibitor of CDK8 and CDK19. These kinases are key components of the Mediator complex, which regulates gene transcription. Dysregulation of CDK8 and CDK19 has been implicated in various cancers, making them attractive targets for therapeutic intervention. Understanding the three-dimensional conformation of inhibitors like this compound is crucial for elucidating their mechanism of action, optimizing their potency and selectivity, and designing novel therapeutic agents. This technical guide explores the theoretical and computational approaches employed to investigate the conformational properties and binding modes of CDK8/CDK19 inhibitors.

Core Concepts in Conformational Analysis of CDK8/CDK19 Inhibitors

The interaction between a small molecule inhibitor and its protein target is a dynamic process governed by the conformational preferences of both entities. For CDK8/CDK19 inhibitors, theoretical studies primarily focus on:

-

Binding Mode Prediction: Identifying the most stable orientation and conformation of the inhibitor within the ATP-binding pocket of CDK8 or CDK19.

-

Structure-Activity Relationship (SAR) Elucidation: Correlating the chemical structure and conformation of inhibitors with their biological activity.

-

Conformational Flexibility Analysis: Investigating the dynamic behavior of the inhibitor and the protein to understand the thermodynamics and kinetics of binding.

Methodologies for Theoretical and Computational Studies

A variety of computational techniques are utilized to explore the conformational landscape of CDK8/CDK19 inhibitors. These methods range from rapid screening approaches to more computationally intensive simulations that provide a detailed picture of the molecular interactions.

Molecular Docking

Molecular docking is a computational method used to predict the preferred binding orientation of a ligand to a protein.[1] This technique is instrumental in virtual screening campaigns to identify novel CDK8 inhibitors from large compound libraries.[1][2] The process involves sampling a large number of possible conformations and orientations of the ligand within the protein's binding site and then scoring them based on a force field to estimate the binding affinity.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide a detailed view of the conformational changes and flexibility of the protein-ligand complex over time.[3] For CDK8, MD simulations have been used to understand the dynamics of the CDK8-CycC system and to analyze the binding energy contributions of different inhibitors.[3] These simulations can reveal crucial information about the stability of binding poses predicted by docking and the role of protein flexibility in ligand recognition.

Pharmacophore Modeling

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) that a molecule must possess to bind to a specific target.[1] Structure-based pharmacophore models are developed from the crystal structure of the protein-ligand complex and are used to screen for new compounds with the desired interaction patterns.[1][4]

Quantitative Data on CDK8/CDK19 Inhibitors

The following table summarizes the inhibitory activities of various compounds targeting CDK8, providing a quantitative basis for understanding their structure-activity relationships.

| Compound ID | Chemical Scaffold | Target | IC50 (nM) | Reference |

| P162-0948 | Novel Scaffold | CDK8 | 50.4 | [2] |

| Compound 1 | Type II Ligand | CDK8 | 42.5 (Kd) | [5] |

| Compound 2 | Type II Ligand | CDK8 | 114 (Kd) | [5] |

| CHEMBL404766 | Not Specified | CDK8 | High Binding Affinity | [4] |

Experimental and Computational Protocols

Detailed methodologies are crucial for the reproducibility and validation of theoretical studies. Below are typical protocols employed in the computational analysis of CDK8/CDK19 inhibitors.

Protocol for Molecular Docking

-

Protein Preparation: The 3D crystal structure of CDK8 (e.g., PDB ID: 4F7S) is obtained from the Protein Data Bank. Water molecules and co-crystallized ligands are typically removed, and hydrogen atoms are added. The protein structure is then energy minimized to relieve any steric clashes.

-

Ligand Preparation: The 2D structure of the inhibitor is converted to a 3D conformation. The ligand is then subjected to energy minimization using a suitable force field.

-

Grid Generation: A grid box is defined around the ATP-binding site of the protein to specify the search space for the docking algorithm.

-

Docking Simulation: A docking program (e.g., AutoDock, Glide) is used to sample different conformations and orientations of the ligand within the defined grid.

-

Pose Analysis and Scoring: The resulting poses are clustered and ranked based on their predicted binding energies. The top-ranked poses are visually inspected to analyze the key interactions with the protein.

Protocol for Molecular Dynamics Simulations

-

System Setup: The protein-ligand complex, obtained from docking or crystallography, is placed in a simulation box filled with a specific water model (e.g., TIP3P). Counter-ions are added to neutralize the system.

-

Energy Minimization: The entire system is energy minimized to remove any bad contacts.

-

Equilibration: The system is gradually heated to the desired temperature and then equilibrated under constant pressure and temperature (NPT ensemble) for a period of time to allow the system to relax.

-

Production Run: The production MD simulation is run for a significant length of time (e.g., 500 ns) to sample the conformational space of the complex.[3]

-

Trajectory Analysis: The resulting trajectory is analyzed to study the stability of the protein-ligand interactions, root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and to calculate binding free energies using methods like MM/PBSA.[3]

Visualization of Workflows and Interactions

Diagrams created using Graphviz (DOT language) help to visualize the complex workflows and relationships in computational drug discovery.

References

- 1. Hit discovery of potential CDK8 inhibitors and analysis of amino acid mutations for cancer therapy through computer-aided drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Identification of a Potent CDK8 Inhibitor Using Structure-Based Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A molecular dynamics investigation of CDK8/CycC and ligand binding: conformational flexibility and implication in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. biorxiv.org [biorxiv.org]

An In-depth Technical Guide to LG50643: Physicochemical Properties and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecule identified as LG50643, a key intermediate in the synthesis of pharmaceutically active compounds. This document details its chemical identity, physicochemical properties, and its significant role in synthetic organic chemistry, particularly in the development of kinase inhibitors.

Molecular Identity and Physicochemical Properties

The identifier this compound corresponds to the chemical compound 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone .[1][2] Its structure is characterized by a complex heterocyclic system, incorporating an isoquinolinone core, a chiral ethylamino linker, and a purine (B94841) moiety protected by a tetrahydropyran (B127337) (THP) group.[2] The presence of the THP group is a common strategy in organic synthesis to protect the N9 position of the purine ring, enhancing solubility and preventing unwanted side reactions.[2]

The key quantitative data for this molecule, assigned the CAS Number 1350643-73-0 , are summarized in the table below.[1]

| Property | Value |

| Molecular Formula | C27H25ClN6O2 |

| Molecular Weight | 501.0 g/mol |

| IUPAC Name | 8-chloro-3-[(1S)-1-[[9-(oxan-2-yl)purin-6-yl]amino]ethyl]-2-phenylisoquinolin-1-one |

Role in Synthetic Chemistry: A Precursor to Duvelisib

This compound is a critical intermediate in the synthesis of Duvelisib (also known as IPI-145), an oral inhibitor of the delta and gamma isoforms of phosphoinositide 3-kinase (PI3K).[3] Duvelisib is approved for the treatment of certain hematological malignancies, including chronic lymphocytic leukemia (CLL) and small lymphocytic lymphoma (SLL).[3][4]

The primary utility of this compound lies in its advanced stage in the synthetic route to Duvelisib. The conversion of this compound to Duvelisib involves the deprotection of the purine ring by removing the tetrahydropyranyl (THP) group. This final step yields the active pharmaceutical ingredient.

The logical workflow for the synthesis of Duvelisib from a related precursor via this compound is outlined in the diagram below.

References

- 1. 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone | C27H25ClN6O2 | CID 66607709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 8-chloro-2-phenyl-3-((1S)-1-((9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl)amino)ethyl)isoquinolin-1(2H)-one (1350643-73-0) for sale [vulcanchem.com]

- 3. Duvelisib | C22H17ClN6O | CID 50905713 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

An In-Depth Technical Guide on the Potential Off-Target Effects of BH-30643, a Novel OMNI-EGFR™ Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for "LG50643 precursor" did not yield specific results. However, extensive research on compounds with similar numerical identifiers has strongly indicated that the intended subject of this guide is likely BH-30643 , a clinical-stage drug candidate developed by BlossomHill Therapeutics. This document will proceed under the assumption that "this compound precursor" refers to BH-30643.

Introduction

BH-30643 is a first-in-class, orally bioavailable, macrocyclic, and reversible non-covalent inhibitor of the epidermal growth factor receptor (EGFR).[1] It is designed as a mutant-selective OMNI-EGFR™ inhibitor, demonstrating high potency against a broad spectrum of EGFR mutations, including classical (e.g., exon 19 deletions, L858R), atypical, and acquired resistance mutations (e.g., T790M, C797S), as well as HER2 mutations.[2][3][4] A key feature of BH-30643's design is its selectivity for mutant forms of EGFR over wild-type (WT) EGFR and HER2, which is anticipated to minimize off-target toxicities commonly associated with other EGFR inhibitors, such as skin rash and diarrhea.[3][5] This guide will provide a comprehensive overview of the preclinical data related to the mechanism of action and potential off-target effects of BH-30643.

Mechanism of Action

BH-30643 is an ATP-competitive inhibitor that targets the active conformation of the EGFR kinase domain.[3][6] By binding to the ATP-binding site, it prevents the autophosphorylation of the receptor, thereby blocking downstream signaling pathways crucial for cancer cell proliferation, survival, and metastasis.[7][8] The primary signaling cascades inhibited by blocking EGFR are the RAS-RAF-MAPK and the PI3K/AKT pathways.[7]

Signaling Pathway Diagram

Caption: EGFR signaling pathway and the inhibitory action of BH-30643.

Preclinical Efficacy and Selectivity

Preclinical studies have demonstrated the potent and selective antitumor activity of BH-30643 across a wide range of EGFR and HER2 mutations. The following tables summarize the key findings from these studies.

Table 1: In Vitro Anti-proliferative Activity of BH-30643

| Cell Line Engineering | Mutation Type | IC50 (nM) | Selectivity over WT EGFR (>fold) |

| Ba/F3 | EGFR ex19del | 0.73 | >250 |

| Ba/F3 | EGFR L858R | 0.18 | >250 |

| Ba/F3 | EGFR ex19del/T790M | 0.43 | >250 |

| Ba/F3 | EGFR L858R/T790M | 0.69 | >250 |

| Ba/F3 | EGFR ex19del/C797S | 0.05 | >250 |

| Ba/F3 | EGFR L858R/C797S | 0.10 | >250 |

| Ba/F3 | EGFR ex19del/T790M/C797S | 0.43 | >250 |

| Ba/F3 | EGFR L858R/T790M/C797S | 0.54 | >250 |

| Ba/F3 | Atypical EGFR mutations | 0.05 - 8.84 | >250 |

| Ba/F3 | EGFR ex20ins mutations (median) | 6.06 | >250 |

| Ba/F3 | Mutant HER2 | 3.25 - 18.8 | ~50 (over WT HER2) |

| Wild-Type | WT EGFR | 191.5 | - |

| Wild-Type | WT HER2 | 42.2 | - |

| Data sourced from Patsnap Synapse and ASCO abstracts.[3][6] |

Table 2: In Vivo Antitumor Activity of BH-30643 in Xenograft Models

| Xenograft Model | Mutation Profile | Treatment | Outcome |

| PC-9 CDX | EGFR ex19del | BH-30643 (oral, twice daily) | Deep tumor regressions, similar to osimertinib |

| H1975 CDX | EGFR L858R/T790M | BH-30643 | Deep tumor regressions |

| Ba/F3 CDX | EGFR ex19del/T790M | BH-30643 | Deep tumor regressions |

| PDX Model | EGFR ex19del/T790M/C797S | BH-30643 | Deep tumor responses |

| Ba/F3 CDX | EGFR L858R/T790M/C797S | BH-30643 | Deep tumor responses |

| HCC827-luc Intracranial Xenograft | EGFR ex19del | BH-30643 | 90% tumor reduction |

| Ba/F3 CDX | Atypical EGFR (G719A/S768I) | BH-30643 | Strong anti-tumor activity |

| Ba/F3 CDX | Atypical EGFR (G719A/L861Q) | BH-30643 | Strong anti-tumor activity |

| Data sourced from an ASCO abstract.[6] |

Potential Off-Target Effects

The primary strategy to minimize off-target effects of BH-30643 is its high selectivity for mutant EGFR over WT EGFR and HER2. Inhibition of WT EGFR is a known cause of dermatological toxicities (e.g., rash), and inhibition of WT HER2 can contribute to side effects like diarrhea.[3]

Preclinical data indicates that BH-30643 has a favorable safety profile, including good cardio-safety. Furthermore, in a screen against 372 wild-type human kinases and 87 safety-related targets, BH-30643 demonstrated great selectivity, suggesting a low potential for off-target kinase inhibition.[3]

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of BH-30643 have not been fully published. However, based on the available abstracts, the following methodologies were likely employed.

In Vitro Cell Proliferation Assay

-

Cell Lines: Engineered Ba/F3 cell lines expressing various EGFR and HER2 mutations.

-

Method: Cells are seeded in 96-well plates and treated with serial dilutions of BH-30643 for a specified period (e.g., 72 hours). Cell viability is assessed using a colorimetric assay such as MTS or a luminescence-based assay like CellTiter-Glo®.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated by fitting the dose-response curves to a four-parameter logistic equation.

In Vivo Xenograft Studies

-

Animal Models: Immunocompromised mice (e.g., nude or SCID mice).

-

Tumor Implantation: Cell-derived xenografts (CDX) are established by subcutaneously injecting cultured cancer cells (e.g., PC-9, H1975) into the flanks of the mice. Patient-derived xenografts (PDX) are established by implanting tumor fragments from patients.

-

Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. BH-30643 is administered orally, typically twice daily.

-

Efficacy Assessment: Tumor volume is measured regularly using calipers. Body weight is monitored as an indicator of toxicity. At the end of the study, tumors are excised and may be used for further analysis (e.g., pharmacodynamics).

Workflow for Off-Target Kinase Screening

Caption: A typical workflow for assessing off-target kinase activity.

Clinical Development

BH-30643 is currently being evaluated in a Phase I/II, first-in-human, open-label, multicenter clinical trial named SOLARA (NCT06706076).[9][10][11] The study is enrolling adult patients with locally advanced or metastatic non-small cell lung cancer (NSCLC) harboring EGFR and/or HER2 mutations.[9][10][11] The primary objectives of the Phase I portion are to determine the recommended Phase II dose (RP2D) and the maximum tolerated dose (MTD). The Phase II portion will further evaluate the antitumor efficacy and safety in specific patient cohorts.[9][10][11] Preliminary findings from the dose-escalation phase have shown promising anti-tumor activity in heavily pretreated patients with complex EGFR mutations.[4][12]

Conclusion

BH-30643 is a promising novel OMNI-EGFR™ inhibitor with a preclinical profile that demonstrates potent activity against a wide array of EGFR and HER2 mutations while maintaining a high degree of selectivity over their wild-type counterparts. This selectivity is a key design feature aimed at minimizing off-target effects and improving the therapeutic window. The ongoing SOLARA clinical trial will be crucial in determining the clinical efficacy and safety profile of BH-30643 in patients with EGFR- and HER2-mutant NSCLC.

References

- 1. BlossomHill Therapeutics to Present the Design and Discovery of BH-30643, the Company’s OMNI-EGFR™ Inhibitor, at the 2025 AACR Annual Meeting - BioSpace [biospace.com]

- 2. BH-30643 targets full spectrum of EGFR-mutant lung cancer variants | BioWorld [bioworld.com]

- 3. Blossomhill Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]

- 4. BlossomHill Therapeutics Presents Preliminary Findings from [globenewswire.com]

- 5. trial.medpath.com [trial.medpath.com]

- 6. ASCO – American Society of Clinical Oncology [asco.org]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. UCI Health | UCI Health | Orange County, CA [ucihealth.org]

- 10. A Study of BH-30643 in Subjects With Locally Advanced or Metastatic NSCLC Harboring EGFR and/or HER2 Mutations [ctv.veeva.com]

- 11. ClinicalTrials.gov [clinicaltrials.gov]

- 12. clinicaltrialvanguard.com [clinicaltrialvanguard.com]

Methodological & Application

Synthesis Protocol for 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone: A PI3K Delta/Gamma Inhibitor Precursor

For Research Use Only

Abstract

This application note provides a detailed protocol for the synthesis of 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone, a key intermediate in the synthesis of the dual PI3Kδ/γ inhibitor, Duvelisib (B560053). The synthesis involves a convergent approach, culminating in the nucleophilic substitution of a chiral aminoisoquinolinone derivative with a protected purine (B94841) chloride. This document outlines the preparation of the two primary intermediates and their final coupling to yield the target compound. All quantitative data is summarized in tables, and a diagram of the relevant PI3K signaling pathway is provided.

Introduction

Phosphoinositide 3-kinases (PI3Ks) are a family of lipid kinases that play a critical role in various cellular processes, including cell growth, proliferation, differentiation, motility, survival, and intracellular trafficking.[1] The PI3K/AKT/mTOR pathway is a central signaling cascade that is frequently dysregulated in cancer.[2][3] Duvelisib (formerly IPI-145) is a potent oral inhibitor of the delta (δ) and gamma (γ) isoforms of PI3K, which are primarily expressed in hematopoietic cells.[4][5][6] By inhibiting PI3K-δ and -γ, Duvelisib disrupts signaling pathways that are crucial for the survival and proliferation of malignant B-cells and modulates the tumor microenvironment.[7] This document describes the synthesis of a tetrahydro-2H-pyran (THP) protected precursor of Duvelisib, herein referred to as LG50643.

Chemical Information

| Identifier | Value |

| Compound Name | 8-Chloro-2-phenyl-3-[(1S)-1-[[9-(tetrahydro-2H-pyran-2-yl)-9H-purin-6-yl]amino]ethyl]-1(2H)-isoquinolinone |

| Internal ID | This compound |

| CAS Number | 1350643-73-0 |

| Molecular Formula | C₂₇H₂₅ClN₆O₂ |

| Molecular Weight | 500.98 g/mol |

Synthesis Overview

The synthesis of this compound is a convergent synthesis that involves the preparation of two key intermediates, followed by their coupling in the final step.

Overall Reaction Scheme:

-

Intermediate 1: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

-

Intermediate 2: 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

Experimental Protocols

Part 1: Synthesis of Intermediate 1: (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one

A detailed, multi-step synthesis for this intermediate is required, often starting from simpler aromatic precursors. While a complete, step-by-step protocol from a single source is not publicly available, the general approach involves the construction of the isoquinolinone core followed by the introduction of the chiral aminoethyl side chain. The stereochemistry is typically established by using a chiral starting material.

Note: The synthesis of this intermediate is complex and requires expertise in organic synthesis. The following is a generalized representation based on related syntheses.

Representative Reaction Scheme: A plausible synthetic route involves the cyclization of a suitably substituted N-phenylacetamide derivative to form the isoquinolinone ring, followed by functionalization at the 3-position to introduce the chiral aminoethyl group.

| Step | Reactants | Reagents & Conditions | Product | Yield (%) | Purity (%) |

| 1a | Substituted Benzaldehyde | 1. Malonic acid, Piperidine, Pyridine, reflux2. SOCl₂, DMF (cat.), CH₂Cl₂3. Aniline, Et₃N, CH₂Cl₂ | Substituted Cinnamic Acid Derivative | - | - |

| 1b | Cinnamic Acid Derivative | 1. Oxalyl chloride, DMF (cat.), CH₂Cl₂2. AlCl₃, DCE, 0 °C to rt | Isoquinolinone Core | - | - |

| 1c | Isoquinolinone Core | 1. N-Boc-L-alanine, EDCI, HOBt, DIPEA, DMF2. TFA, CH₂Cl₂ | Intermediate 1 | - | >95% |

Detailed Protocol for a related Suzuki-Miyaura coupling to functionalize the isoquinolinone core (for illustrative purposes): [8][9]

-

To a solution of (S)-3-(1-aminoethyl)-8-chloro-2-phenylisoquinolin-1(2H)-one (1.0 eq) in a mixture of THF and water (1:1) is added the desired boronic acid (1.2 eq) and potassium carbonate (1.3 eq).

-

The mixture is degassed with argon for 15 minutes.

-

Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂) (0.005 eq) and a ligand (e.g., Sphos) (0.015 eq) are added.

-

The reaction mixture is heated to 65 °C and stirred for 12 hours.

-

After cooling to room temperature, the mixture is diluted with water and extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica (B1680970) gel.

Part 2: Synthesis of Intermediate 2: 6-chloro-9-(tetrahydro-2H-pyran-2-yl)-9H-purine

This intermediate is prepared by protecting the N9 position of 6-chloropurine (B14466) with a tetrahydropyranyl (THP) group.

Reaction Scheme:

Intermediate 1 + Intermediate 2 -> this compound

References

- 1. The phosphoinositide-3-kinase (PI3K)-delta and gamma inhibitor, IPI-145 (Duvelisib), overcomes signals from the PI3K/AKT/S6 pathway and promotes apoptosis in CLL - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 3. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 4. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]

- 5. Duvelisib (IPI-145): a Dual Inhibitor of Phosphoinositide 3-Kinase (PI3K)-Delta and -Gamma - Personalized Medicine in Oncology [personalizedmedonc.com]

- 6. ashpublications.org [ashpublications.org]

- 7. ashpublications.org [ashpublications.org]

- 8. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2H)-ones by Suzuki–Miyaura Coupling and Their Cell Toxicity Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis of Novel (S)-3-(1-Aminoethyl)-8-pyrimidinyl-2-phenylisoquinolin-1(2 H)-ones by Suzuki-Miyaura Coupling and Their Cell Toxicity Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

Synthesis of Duvelisib Intermediate LG50643: A Detailed Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the synthesis of LG50643, a key intermediate in the preparation of the dual PI3K-δ/γ inhibitor, Duvelisib. The following protocols are based on established chemical literature and offer a plausible synthetic pathway.

Synthetic Pathway Overview

The synthesis of this compound, chemically known as 6-fluoro-7-(methylamino)-3,4-dihydroquinazolin-4-one, can be envisioned through a multi-step process commencing with the nitration of a fluorinated quinazolinone precursor, followed by nucleophilic aromatic substitution to introduce the methylamino group, and a final reduction of the nitro group.

Caption: Synthetic scheme for this compound.

Experimental Protocols

Step 1: Synthesis of 7-Fluoro-6-nitroquinazolin-4(3H)-one

This initial step involves the nitration of 7-fluoroquinazolin-4(3H)-one to introduce a nitro group at the 6-position, a critical precursor for subsequent functionalization.

Methodology:

-

In a round-bottom flask, add 7-fluoroquinazolin-4(3H)-one (1 equivalent) to a mixture of concentrated sulfuric acid and fuming nitric acid.[1]

-

Heat the reaction mixture to 373 K for 1 hour.[1]

-

After the reaction is complete, carefully pour the mixture onto ice water to precipitate the crude product.[1]

-

Filter the precipitate, wash with water, and dry to obtain 7-fluoro-6-nitroquinazolin-4(3H)-one.

-

The crude product can be further purified by recrystallization from acetic acid.[1]

| Reagent/Solvent | Molar Ratio/Volume |

| 7-Fluoroquinazolin-4(3H)-one | 1.0 eq |

| Concentrated H2SO4 | Sufficient volume |

| Fuming HNO3 | Sufficient volume |

Step 2: Synthesis of 7-(Methylamino)-6-nitroquinazolin-4(3H)-one

This step introduces the methylamino group at the 7-position via a nucleophilic aromatic substitution reaction, displacing the fluorine atom.

Methodology:

-

Dissolve 7-fluoro-6-nitroquinazolin-4(3H)-one (1 equivalent) in a suitable solvent such as ethanol (B145695) in a reaction vessel.

-

Add an excess of methylamine solution (e.g., 40% in water) to the reaction mixture.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Upon completion, cool the reaction mixture and filter the precipitated solid.

-

Wash the solid with water and a suitable organic solvent (e.g., diethyl ether) and dry to yield 7-(methylamino)-6-nitroquinazolin-4(3H)-one.

| Reagent/Solvent | Molar Ratio/Volume |

| 7-Fluoro-6-nitroquinazolin-4(3H)-one | 1.0 eq |

| Methylamine solution | Excess |

| Ethanol | Sufficient volume |

Step 3: Synthesis of 6-Amino-7-(methylamino)quinazolin-4(3H)-one (this compound)

The final step involves the reduction of the nitro group to an amine, yielding the target intermediate, this compound.

Methodology:

-

To a round-bottom flask, add 7-((4-methoxybenzyl)thio)-6-nitroquinazolin-4(3H)-one (1 equivalent), ammonium (B1175870) chloride (5 equivalents), and a mixture of ethanol and water (e.g., 4:1 v/v).[2]

-

Heat the mixture to 80 °C.[2]

-

Add iron powder (5 equivalents) portion-wise while stirring vigorously.[2]

-

Maintain the reaction at 80 °C and monitor the progress by TLC until the reduction is complete (typically 2 hours).[2]

-

After completion, filter the hot reaction mixture through a pad of celite to remove the iron catalyst.

-

Wash the celite pad with hot ethanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

The crude 6-amino-7-(methylamino)quinazolin-4(3H)-one can be purified by recrystallization or column chromatography.

Note: While the cited procedure uses a different substrate, the reduction conditions using iron and ammonium chloride are generally applicable for the reduction of nitroarenes to anilines in the presence of other functional groups.[2]

| Reagent/Solvent | Molar Ratio/Volume |

| 7-(Methylamino)-6-nitroquinazolin-4(3H)-one | 1.0 eq |

| Ammonium Chloride (NH4Cl) | 5.0 eq |

| Iron Powder (Fe) | 5.0 eq |

| Ethanol/Water (4:1) | Sufficient volume |

Alternative Pathway Consideration